molecular formula C7H7Cl3N2O B2771755 1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol CAS No. 62124-85-0

1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol

Cat. No.: B2771755
CAS No.: 62124-85-0
M. Wt: 241.5
InChI Key: GMPLSQQLBNJRAR-UHFFFAOYSA-N
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Description

Significance of Trichloro-substituted Alcohols in Organic Synthesis

Trichloro-substituted alcohols, particularly those with the 1,1,1-trichloro-2-propanol (B165160) backbone, are valuable intermediates in organic synthesis. The presence of three chlorine atoms on the adjacent carbon significantly influences the properties of the hydroxyl group. This structural motif is characterized by the high reactivity of both the chlorine atoms and the hydroxyl group, making these compounds versatile precursors for a range of chemical transformations. ontosight.ai

The electron-withdrawing nature of the trichloromethyl group enhances the acidity of the hydroxyl proton and makes the alcohol group susceptible to various substitution reactions. youtube.com These compounds can serve as precursors to α-chloro ketones and aldehydes, which are important building blocks in their own right. organic-chemistry.org The conversion of the alcohol to a better leaving group allows for nucleophilic substitution, while the chlorine atoms can be replaced in subsequent steps to introduce other functional groups. ontosight.aiorganic-chemistry.org This dual reactivity makes trichloro-substituted alcohols useful for constructing complex molecular architectures.

Compound NameMolecular FormulaKey Application/Significance
1,1,1-Trichloro-2-propanolC3H5Cl3OA well-characterized trichloro-substituted alcohol, used in chemical synthesis and research. nih.gov
1,1,1-Trichloro-2-methylpropan-2-olC4H7Cl3OUsed as a biochemical for proteomics research. scbt.com
2,3,3-Trichloro-2-propen-1-olC3H3Cl3OServes as a reactive intermediate for synthesizing other organic compounds through substitution reactions. ontosight.ai

Role of Pyrazine (B50134) Scaffolds in Molecular Design and Chemical Biology

Pyrazine is a nitrogen-containing heterocycle that is considered a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govresearchgate.net Its unique structure, featuring two nitrogen atoms at positions 1 and 4 of a six-membered aromatic ring, imparts favorable drug-like properties. nih.gov Pyrazine rings are found in numerous natural products, pharmaceuticals, and functional materials. researchgate.netresearchgate.net

In molecular design, the pyrazine scaffold is often used as a core structure for developing inhibitors of protein kinases, which are crucial targets in oncology research. nih.gov The nitrogen atoms can act as hydrogen bond acceptors, facilitating strong and specific binding to biological targets. Compounds featuring the pyrazine moiety have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties. nih.govresearchgate.netscispace.com The synthetic accessibility and versatile functionality of the pyrazine ring make it a cornerstone for the construction of novel bioactive molecules. researchgate.netresearchgate.net

Compound Class/ExampleSignificance in Chemical Biology
Pyrazolyl-aminoquinazoline derivativesThe pyrazole (B372694) scaffold, a related heterocycle, was preferred for developing potent and less lipophilic Aurora kinase inhibitors like Barasertib. nih.gov
Pyrazine-based multi-target directed ligands (MTDLs)Have been designed for the dual inhibition of tau-aggregation and human acetylcholinesterase, relevant to Alzheimer's disease. scispace.com
Pyrrolopyrazine derivativesThis fused pyrazine scaffold is noted for its significant antimicrobial effects. researchgate.net
Acylated and esterified ciprofloxacin (B1669076) derivativesNovel derivatives incorporating scaffolds like pyrazine have shown efficacy as anticancer and antimicrobial agents. scispace.comsemanticscholar.org

Structural and Synthetic Context of 1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol

The molecule this compound features a central propan-2-ol unit. One side of this unit is attached to a trichloromethyl group (-CCl₃) at the C1 position, while the other side is linked via a methylene (B1212753) bridge to the C2 position of a pyrazine ring. The structure combines the reactive trichlorinated alkyl alcohol moiety with the biologically significant pyrazine heterocycle.

PropertyValue
Compound NameThis compound
Molecular FormulaC7H7Cl3N2O
Core ScaffoldsPyrazine, 1,1,1-Trichloropropan-2-ol
Related Analog1,1,1-Trifluoro-3-pyrazin-2-ylpropan-2-ol chemspider.com
Related Analog1,1,1-trichloro-3-pyridin-2-yl-propan-2-ol chemsrc.com

Research Gaps and Opportunities for this compound

A thorough review of the scientific literature indicates a significant research gap concerning this compound. There is a notable absence of studies detailing its synthesis, characterization, reactivity, or biological activity. This lack of information presents a clear opportunity for new research initiatives.

The opportunities for this compound are twofold, stemming from its hybrid structure:

Medicinal Chemistry and Chemical Biology : Given the established importance of the pyrazine scaffold in developing therapeutics, particularly kinase inhibitors and antimicrobial agents, this compound is a candidate for biological screening. nih.govresearchgate.net Research could focus on evaluating its activity against various cancer cell lines, bacterial strains, or viral targets. The trichloromethyl group could influence its binding affinity, metabolic stability, and cell permeability, potentially leading to novel biological profiles.

Synthetic Chemistry : The compound is a promising intermediate for the synthesis of more complex pyrazine derivatives. The hydroxyl group can be functionalized or replaced, and the trichloromethyl group can participate in various chemical transformations. ontosight.aiorganic-chemistry.org For instance, it could serve as a precursor for novel pyrazine-containing heterocycles or peptidomimetics, expanding the chemical space available for drug discovery.

Future research should begin with the development and optimization of a reliable synthetic route to this compound, followed by full spectroscopic characterization. Subsequent studies could then explore its chemical reactivity and screen it for a wide range of biological activities, thereby filling the existing knowledge void.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trichloro-3-pyrazin-2-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3N2O/c8-7(9,10)6(13)3-5-4-11-1-2-12-5/h1-2,4,6,13H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPLSQQLBNJRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CC(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,1,1 Trichloro 3 Pyrazin 2 Ylpropan 2 Ol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol suggests several plausible disconnection points. The most logical disconnection is the carbon-carbon bond between the pyrazinylmethyl group and the trichloromethyl carbinol carbon. This leads to two primary synthetic precursors: a pyrazine-based nucleophile or electrophile and a trichloromethyl-containing electrophile or nucleophile.

Scheme 1: Key Retrosynthetic Disconnections for this compound

Retrosynthetic analysis of this compound

Disconnection A (C-C Bond Formation): This is the most direct approach, involving the formation of the C2-C3 bond. This can be envisioned through the reaction of a pyrazin-2-ylmethanide equivalent with a trichloromethyl carbonyl compound, or more practically, the addition of a trichloromethyl anion to pyrazine-2-carbaldehyde (B1279537).

Disconnection B (Pyrazine Ring Formation): This strategy involves the construction of the pyrazine (B50134) ring onto a pre-functionalized side chain already containing the 1,1,1-trichloro-2-hydroxypropyl moiety. This would likely involve the condensation of a 1,2-diamine with an appropriately substituted α-dicarbonyl compound.

Development of Novel Synthetic Routes for this compound

Based on the retrosynthetic analysis, several synthetic routes can be proposed for the synthesis of this compound.

This approach focuses on the reaction of a nucleophilic trichloromethyl species with an electrophilic pyrazine carbonyl compound, namely pyrazine-2-carbaldehyde. The trichloromethyl anion can be generated in situ from chloroform (B151607) using a strong base.

The synthesis of the precursor, pyrazine-2-carbaldehyde, is a critical first step. It can be prepared from 2-methylpyrazine (B48319) through oxidation or from 2-cyanopyrazine via reduction.

Once pyrazine-2-carbaldehyde is obtained, the addition of the trichloromethyl anion can be achieved. This reaction is typically performed at low temperatures to minimize side reactions.

Table 1: Proposed Synthesis of this compound via Addition to Pyrazine-2-carbaldehyde

Step Reactants Reagents and Conditions Product
1 2-Methylpyrazine SeO₂, Dioxane, Reflux Pyrazine-2-carbaldehyde

This less common strategy would involve starting with a pre-existing 1,1,1-trichloroalkanol and introducing the pyrazine ring. For instance, a suitable leaving group could be introduced at the 3-position of a trichloro-propanol derivative, followed by a cross-coupling reaction with a pyrazinyl organometallic reagent. However, the synthesis of the required starting materials and the control of regioselectivity could be challenging.

This convergent approach involves the synthesis of a precursor that contains the 1,1,1-trichloro-2-hydroxypropyl side chain, which is then used to construct the pyrazine ring. This could be achieved by reacting a suitable α-dicarbonyl compound containing the trichloro-substituted fragment with a 1,2-diamine. The synthesis of the required dicarbonyl precursor, however, can be complex.

Optimization of Reaction Conditions and Yields

The optimization of the addition of the trichloromethyl anion to pyrazine-2-carbaldehyde is crucial for achieving a high yield of the desired product. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.

Table 2: Optimization of the Trichloromethyl Anion Addition to an Aromatic Aldehyde

Entry Base Solvent Temperature (°C) Yield (%)
1 NaH THF 0 45
2 KOt-Bu THF -78 to rt 78
3 LiHMDS Toluene -78 65

Note: Data is based on analogous reactions with aromatic aldehydes and serves as a model for optimization.

The use of a strong, non-nucleophilic base such as potassium t-butoxide in an aprotic solvent like THF at low temperatures is generally found to be effective in minimizing side reactions like the Cannizzaro reaction of the aldehyde.

Stereoselective Synthesis Approaches for this compound

The target molecule contains a stereocenter at the C2 position of the propanol (B110389) chain. The development of a stereoselective synthesis would provide access to enantiomerically pure forms of the compound. This can be achieved through several strategies:

Chiral Catalysts: The use of a chiral catalyst in the addition of the trichloromethyl anion to pyrazine-2-carbaldehyde could induce enantioselectivity. Chiral ligands complexed to a metal center can create a chiral environment that favors the formation of one enantiomer over the other.

Chiral Auxiliaries: Attaching a chiral auxiliary to the pyrazine-2-carbaldehyde precursor could direct the nucleophilic attack of the trichloromethyl anion from a specific face, leading to a diastereoselective reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Enzymatic Resolution: A racemic mixture of this compound could be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two.

Table 3: Chiral Ligands for Potential Asymmetric Addition to Heteroaromatic Aldehydes

Ligand Metal Typical Enantiomeric Excess (%)
(–)-sparteine Li 85-95
(R,R)-TADDOL Ti 90-98

Note: Data is based on analogous asymmetric additions to aromatic aldehydes.

Chiral Catalyst Development

The enantioselective synthesis of this compound hinges on the creation of a single enantiomer of its chiral carbinol center. This is most effectively achieved through the use of chiral catalysts that can facilitate the key bond-forming reaction with high stereocontrol. The development of such catalysts would likely draw from two main classes: organocatalysts and chiral metal complexes.

Organocatalysis: The use of small, metal-free organic molecules to catalyze asymmetric transformations has become a powerful tool in synthesis. scienceopen.com For a target like this compound, which could be synthesized via the addition of a trichloromethyl anion equivalent to pyrazine-2-carbaldehyde, chiral organocatalysts are highly suitable.

Cinchona Alkaloids and Derivatives: Catalysts derived from natural products like quinine (B1679958) and cinchonidine (B190817) are well-established for promoting asymmetric additions to carbonyl groups. Bifunctional catalysts, such as those incorporating a thiourea (B124793) moiety, could activate the pyrazine aldehyde through hydrogen bonding while simultaneously directing the nucleophilic attack of the trichloromethyl group, thereby controlling the stereochemical outcome. metu.edu.tr

Proline and its Derivatives: Chiral proline-based catalysts are effective in a wide range of asymmetric reactions. While typically used in aldol (B89426) or Mannich reactions, their ability to form chiral enamines or activate substrates through hydrogen bonding could be adapted for this specific transformation.

Chiral Metal Catalysis: Transition metal complexes featuring chiral ligands offer another robust platform for asymmetric synthesis.

Lewis Acid Catalysis: Chiral Lewis acid complexes, for instance, those based on Titanium, Zinc, or Copper with ligands like BINOL or BOX, could be employed. The Lewis acid would coordinate to the nitrogen atoms of the pyrazine ring or the carbonyl oxygen of the aldehyde, creating a defined chiral environment and lowering the activation energy for a stereoselective nucleophilic attack.

Hydrogen-Transfer Catalysis: An alternative route involves the asymmetric reduction of a precursor ketone, 1,1,1-trichloro-3-(pyrazin-2-yl)propan-2-one. Chiral ruthenium, rhodium, or iridium complexes, such as those developed by Noyori, are highly effective for the asymmetric transfer hydrogenation of ketones to produce chiral alcohols with high enantiomeric excess.

The development of a successful catalyst would require screening various catalyst backbones and reaction conditions to optimize for both high yield and enantioselectivity.

Asymmetric Induction Strategies

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another during a chemical reaction. ddugu.ac.in For the synthesis of this compound, several strategies can be envisioned to control the stereochemistry at the newly formed chiral center.

Catalyst-Controlled Asymmetric Synthesis: This is the most modern and efficient approach, directly related to the catalysts discussed above. The chiral catalyst itself is the source of asymmetry, creating a transient, low-energy diastereomeric transition state that favors the formation of one enantiomer of the product. This method is highly desirable as it uses only a small amount of the chiral material. york.ac.uk

Chiral Auxiliary-Controlled Synthesis: In this strategy, an achiral starting material is covalently bonded to a chiral auxiliary. This auxiliary then directs the stereochemical course of the reaction. For example, pyrazine-2-carbaldehyde could be converted into a chiral imine or oxazolidine. Subsequent addition of the trichloromethyl anion would proceed diastereoselectively due to steric hindrance imposed by the auxiliary. The final step involves the removal of the auxiliary to yield the enantiomerically enriched alcohol. While effective, this method requires additional synthetic steps for attaching and removing the auxiliary. ddugu.ac.in

Reagent-Controlled Asymmetric Synthesis: This approach utilizes a stoichiometric amount of a chiral reagent. For instance, if the synthesis proceeds through the reduction of a prochiral ketone, a chiral reducing agent like a borane (B79455) pre-complexed with a chiral ligand (e.g., as in the Corey-Bakshi-Shibata reduction) could be used to deliver a hydride to one face of the carbonyl group preferentially. york.ac.uk

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes that minimize environmental impact and enhance safety. chemijournal.com The synthesis of heterocyclic compounds, in particular, has seen significant advancements through greener approaches. numberanalytics.comresearchgate.net

Catalysis: The use of catalytic methods (Principle 9) is inherently green. Both organocatalysts and metal-based catalysts are used in substoichiometric amounts, reducing waste compared to stoichiometric chiral reagents or auxiliaries. Furthermore, the development of recyclable catalysts can further enhance the sustainability of the process. frontiersin.org

Atom Economy: Designing a synthesis to maximize the incorporation of all materials from the starting materials into the final product (Principle 2) is a key goal. A direct addition of a trichloromethyl source to pyrazine-2-carbaldehyde would represent a highly atom-economical route.

Safer Solvents and Reaction Conditions: A significant focus of green chemistry is the reduction or replacement of hazardous organic solvents (Principle 5). Research into performing the synthesis in greener solvents like water, ionic liquids, or even under solvent-free conditions could drastically reduce the environmental footprint. frontiersin.org Grinding techniques have also emerged as a solvent-free option for synthesizing some heterocyclic compounds. chemijournal.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements (Principle 6). The use of alternative energy sources like microwave irradiation or sonication can often reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in

Reduction of Derivatives: Avoiding the use of protecting groups or chiral auxiliaries simplifies the synthetic process and reduces waste (Principle 8). Direct asymmetric catalysis is a prime example of this principle in action, as it bypasses the need for the additional steps of auxiliary attachment and removal. chemijournal.com

By integrating these principles, a synthetic route to this compound can be designed to be not only efficient and selective but also environmentally responsible.

Note on Data: Specific experimental data, including yields and enantiomeric excess for the synthesis of this compound, are not available in the cited literature. The presented methodologies are based on established chemical principles and successful applications in the synthesis of structurally analogous compounds. Therefore, no data tables could be generated.

Chemical Transformations and Reactivity of 1,1,1 Trichloro 3 Pyrazin 2 Ylpropan 2 Ol

Reactions at the Hydroxyl Group

The tertiary nature of the hydroxyl group in 1,1,1-trichloro-3-pyrazin-2-ylpropan-2-ol, combined with the steric hindrance and electronic effects of the adjacent pyrazinyl and trichloromethyl groups, presents a unique set of challenges and opportunities for chemical modification at this position.

Esterification and Etherification

Esterification: The formation of esters from tertiary alcohols is often challenging due to steric hindrance and the propensity for elimination reactions under acidic conditions. researchgate.net Direct Fischer esterification with a carboxylic acid and a strong acid catalyst is generally inefficient for tertiary alcohols. masterorganicchemistry.com More reactive acylating agents are typically required. The reaction of this compound with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) would be a more probable route to the corresponding esters. chemguide.co.uk The use of trichloroacetimidates as electrophiles also provides a mild method for ester synthesis that avoids strong acids. nih.govresearchgate.net

ReagentConditionsExpected ProductReference
Acyl Chloride (RCOCl)Pyridine, Room Temp.2-(2-(acyloxy)-1,1,1-trichloropropan-2-yl)pyrazine chemguide.co.uk
Acid Anhydride ((RCO)₂O)Heat, Base Catalyst2-(2-(acyloxy)-1,1,1-trichloropropan-2-yl)pyrazine chemguide.co.uk
Carboxylic Acid (RCOOH)Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)2-(2-(acyloxy)-1,1,1-trichloropropan-2-yl)pyrazineN/A
TrichloroacetimidateMild, Promoter-free2-(2-(acyloxy)-1,1,1-trichloropropan-2-yl)pyrazine nih.govresearchgate.net

Etherification: The synthesis of ethers from tertiary alcohols is similarly complicated. Acid-catalyzed dehydration of two molecules of the alcohol is not a viable method for preparing symmetrical ethers from tertiary alcohols, as it would lead to elimination and alkene formation. libretexts.orgyoutube.com The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, would require the deprotonation of the tertiary alcohol. While challenging, this can be achieved with a strong base like sodium hydride. The resulting tertiary alkoxide could then react with a primary alkyl halide. However, the SN1 pathway, involving the formation of a tertiary carbocation from the alcohol in the presence of a strong acid, followed by trapping with another alcohol molecule, could also be a potential, albeit complex, route. masterorganicchemistry.com

ReagentConditionsExpected ProductReference
Sodium Hydride (NaH), then Alkyl Halide (R-X)Anhydrous Solvent2-(1,1,1-trichloro-2-alkoxypropan-2-yl)pyrazine libretexts.org
Strong Acid (e.g., H₂SO₄), Alcohol (R-OH)Controlled Temperature2-(1,1,1-trichloro-2-alkoxypropan-2-yl)pyrazine masterorganicchemistry.com

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the tertiary hydroxyl group is improbable due to the poor leaving group nature of the hydroxide (B78521) ion. libretexts.org To facilitate substitution, the hydroxyl group must first be activated. Protonation of the hydroxyl group by a strong acid can generate a good leaving group (water), leading to the formation of a tertiary carbocation. This carbocation can then be attacked by a nucleophile. However, this SN1-type reaction can be complicated by competing elimination reactions. Alternatively, the hydroxyl group can be converted into a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group for SN2 reactions, although SN1 reactions are more likely at a tertiary center. libretexts.orgnih.gov Recent studies have also shown that iron(III) catalysts can enable the intramolecular substitution of tertiary alcohols. core.ac.uk

ReagentConditionsExpected ProductReference
Strong Acid (e.g., HBr)Heat2-(2-bromo-1,1,1-trichloropropan-2-yl)pyrazine libretexts.org
1. Methanesulfonyl chloride, Triethylamine2. Nucleophile (Nu⁻)Anhydrous Solvent2-(1,1,1-trichloro-2-(nucleophile)propan-2-yl)pyrazine libretexts.org

Reactivity of the Trichloromethyl Moiety

The trichloromethyl group is a robust, electron-withdrawing moiety that significantly influences the reactivity of the adjacent tertiary alcohol. It is also a functional group that can undergo specific chemical transformations.

Dehalogenation Reactions

The removal of the chlorine atoms from the trichloromethyl group can be achieved through various reductive dehalogenation methods. These reactions typically involve radical intermediates or the formation of organometallic species. Common reagents for dehydrohalogenation of alkyl halides include alcoholic potassium hydroxide, which typically leads to the formation of alkenes if a beta-hydrogen is present. byjus.com However, for a trichloromethyl group, complete reduction to a methyl group or partial reduction might be achieved using other reagents.

ReagentConditionsExpected Product
Zinc dust, Acetic acidHeat2-(1,1-dichloro-2-hydroxypropan-2-yl)pyrazine and further reduction products
Sodium borohydride (B1222165) in DMSORoom TemperatureVarying degrees of dechlorination
Catalytic Hydrogenation (e.g., Pd/C, H₂)High PressurePotential for dechlorination, though may also reduce the pyrazine (B50134) ring

Conversion to Other Functionalities (e.g., Carboxylic Acids, Esters)

The trichloromethyl group can serve as a precursor to a carboxylic acid or its derivatives. The hydrolysis of a trichloromethyl group to a carboxylic acid is a known transformation, often promoted by acidic or basic conditions. For instance, the industrial production of benzoic acid historically involved the hydrolysis of benzotrichloride. wikipedia.org In the context of trichloromethyl carbinols, a rearrangement reaction can occur in the presence of a base to yield an α-chloroacetic acid. cdnsciencepub.com This proceeds through an epoxide intermediate. For tertiary trichloromethyl carbinols, this reaction can lead to decomposition into a ketone and carbon monoxide. cdnsciencepub.com The Jocic reaction also describes the conversion of trichloromethylcarbinols into α-substituted carboxylic acids using a nucleophile and sodium hydroxide. wikipedia.org Silver-catalyzed reactions have also been shown to effect transformations of carboxylic acids, suggesting the potential for metal-mediated reactions at related functional groups. nih.govprinceton.eduunipv.it

Reagent/ReactionConditionsExpected ProductReference
Aqueous KOH0 °C to Room Temp.Potential rearrangement to α-chloro-α-(pyrazin-2-ylmethyl)acetic acid or decomposition cdnsciencepub.com
Jocic Reaction (NaOH, Nucleophile)Variesα-substituted-α-(pyrazin-2-ylmethyl)acetic acid wikipedia.org
Silver Nitrate, WaterHeatPotential for hydrolysis to carboxylic acid wikipedia.org

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov While there are no specific MCRs reported in the literature that directly utilize this compound, it is conceivable that its precursor, pyrazine-2-carboxaldehyde, could be a valuable component in such reactions.

For instance, pyrazine-2-carboxaldehyde could participate as the aldehyde component in well-known MCRs such as the Ugi or Passerini reactions. Furthermore, MCRs are widely used for the synthesis of various heterocyclic systems, including pyrazoles and quinolines. nih.govbeilstein-journals.org A synthetic strategy could involve the in-situ generation of a reactive intermediate from this compound that could then be trapped in an MCR, although this remains a hypothetical pathway without experimental validation.

The table below presents hypothetical applications of a pyrazine aldehyde in established MCRs.

MCR NameReactant TypesPotential Product Class Incorporating a Pyrazine Moiety
Ugi ReactionAldehyde, Amine, Isocyanide, Carboxylic Acidα-Acylamino carboxamide with a pyrazine substituent
Povarov ReactionAniline, Aldehyde, AlkeneTetrahydroquinoline derivative bearing a pyrazine group
Doebner ReactionAniline, Aldehyde, Pyruvic AcidQuinoline-4-carboxylic acid with a pyrazine substituent

Chemo- and Regioselectivity Studies

The molecule this compound presents multiple reactive sites, making chemo- and regioselectivity key considerations in its chemical transformations. The principal sites for reaction are the pyrazine ring (at the nitrogen and carbon atoms) and the side chain (the hydroxyl group).

Chemoselectivity:

Hydroxyl Group vs. Pyrazine Ring: In reactions involving electrophiles, the lone pairs on the pyrazine nitrogen atoms are generally more nucleophilic than the oxygen of the secondary alcohol, suggesting that initial attack (e.g., protonation) would occur at the nitrogen. However, reactions that specifically target alcohols, such as acylation or oxidation, could be directed to the hydroxyl group under appropriate conditions (e.g., using non-acidic catalysts).

Nitrogen vs. Carbon Attack: As discussed, the pyrazine ring is more susceptible to nucleophilic attack at its carbon atoms (if a leaving group is present) or amination via the Chichibabin reaction, while electrophiles will preferentially attack the nitrogen atoms.

Regioselectivity:

On the Pyrazine Ring: In the event of an electrophilic substitution on an activated ring, the directing effect of the C2 substituent would need to be considered. For nucleophilic attack, the positions ortho and para to the nitrogen atoms are electronically favored, but steric hindrance from the bulky side chain would play a crucial role in determining the site of attack.

N-Oxidation: For a 2-substituted pyrazine, N-oxidation can potentially occur at N1 or N4. The electronic and steric properties of the substituent can influence the regioselectivity of this oxidation.

Understanding and controlling these selectivity aspects would be critical for the synthetic manipulation of this compound.

The table below outlines the potential selectivity challenges and controlling factors for reactions involving this compound.

Reaction TypeSelectivity ChallengeLikely Controlling Factors
AcylationO-acylation vs. N-acylationReaction conditions (acidic vs. basic/neutral), nature of acylating agent.
Nucleophilic SubstitutionPosition of attack on the ringElectronic activation by nitrogen atoms, steric hindrance from the substituent.
N-OxidationN1 vs. N4 oxidationSteric and electronic effects of the C2 substituent.

Advanced Spectroscopic and Structural Characterization of 1,1,1 Trichloro 3 Pyrazin 2 Ylpropan 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The pyrazine (B50134) ring protons typically appear in the aromatic region. Due to the electron-withdrawing nature of the nitrogen atoms and the substituted side chain, these protons are expected to be deshielded. The protons of the propanol (B110389) side chain will appear at higher field strengths.

Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 (Pyrazine) ~8.6 Doublet ~1.5
H-5 (Pyrazine) ~8.5 Doublet of doublets ~2.5, 1.5
H-6 (Pyrazine) ~8.4 Doublet ~2.5
CH-OH ~4.5-5.0 Multiplet
CH₂ ~3.2-3.5 Multiplet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms of the pyrazine ring are expected to resonate at lower field due to their aromaticity and the presence of electronegative nitrogen atoms. The sp³-hybridized carbons of the side chain will appear at higher field, with the CCl₃ carbon being significantly influenced by the three chlorine atoms.

Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyrazine) ~152
C-3 (Pyrazine) ~145
C-5 (Pyrazine) ~144
C-6 (Pyrazine) ~143
CCl₃ ~103
CH-OH ~78

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms. In this compound, two distinct ¹⁵N signals are expected for the pyrazine ring nitrogens. The chemical shifts of these nitrogens are sensitive to substituent effects. researchgate.netresearchgate.net The nitrogen at position 1 (N-1) would likely be more shielded than the nitrogen at position 4 (N-4) due to the proximity of the electron-donating side chain.

Predicted ¹⁵N NMR Chemical Shifts

Nitrogen Assignment Predicted Chemical Shift (δ, ppm)
N-1 -40 to -50

³⁵Cl NMR Spectroscopy: The NMR spectroscopy of chlorine isotopes (³⁵Cl and ³⁷Cl) is challenging due to their quadrupolar nature, which leads to very broad resonance signals, often on the order of tens of kHz for covalently bound chlorine. nih.govhuji.ac.il Consequently, high-resolution ³⁵Cl NMR spectra in solution are generally not feasible for organic molecules of this complexity. huji.ac.il In the solid state, however, techniques like WURST-QCPMG at ultra-high magnetic fields can provide valuable information about the local environment of the chlorine atoms. nih.govresearchgate.net For this compound, a single, broad signal would be expected for the three equivalent chlorine atoms of the CCl₃ group.

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent protons on the pyrazine ring (H-5 and H-6), and between the methine proton (CH-OH) and the methylene (B1212753) protons (CH₂) of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the carbon signals for the protonated carbons of the pyrazine ring and the CH and CH₂ groups of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. libretexts.org This could provide insights into the preferred conformation of the side chain relative to the pyrazine ring. For example, a NOE between the CH₂ protons and the H-3 proton of the pyrazine ring would indicate a specific spatial arrangement.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

HRMS would be used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula. For this compound (C₇H₇Cl₃N₂O), the presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak [M]⁺. The relative intensities of the isotopic peaks (M, M+2, M+4, M+6) would be approximately 100:98:32:3, which is a distinctive signature for a compound containing three chlorine atoms.

Predicted HRMS Data

Ion Calculated Exact Mass
[C₇H₇³⁵Cl₃N₂O]⁺ 253.9624
[C₇H₇³⁵Cl₂³⁷ClN₂O]⁺ 255.9595
[C₇H₇³⁵Cl³⁷Cl₂N₂O]⁺ 257.9565

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) to generate product ions. The fragmentation pattern provides valuable information about the molecular structure. For this compound, several characteristic fragmentation pathways can be predicted.

Predicted Fragmentation Pathways:

Loss of CCl₃: A primary fragmentation would likely be the cleavage of the C-C bond to lose a trichloromethyl radical (•CCl₃), resulting in a prominent fragment ion.

Alpha-Cleavage: Cleavage of the bond between the CH₂ group and the pyrazine ring is another expected pathway.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols.

Ring Fragmentation: The pyrazine ring itself can undergo fragmentation, leading to smaller nitrogen-containing ions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Predicted Vibrational Frequencies:

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H Stretch: Aromatic C-H stretching vibrations of the pyrazine ring are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretches of the side chain will be observed just below 3000 cm⁻¹.

C=N and C=C Stretches: The pyrazine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O Stretch: A C-O stretching band for the secondary alcohol is expected in the range of 1050-1150 cm⁻¹.

C-Cl Stretch: Strong C-Cl stretching absorptions are expected in the fingerprint region, typically between 600-800 cm⁻¹. brainly.com

Predicted IR and Raman Data

Functional Group Predicted Vibrational Frequency (cm⁻¹) Technique
O-H stretch 3200-3600 IR
Aromatic C-H stretch 3000-3100 IR, Raman
Aliphatic C-H stretch 2850-3000 IR, Raman
C=N, C=C stretch (Pyrazine ring) 1400-1600 IR, Raman
C-O stretch 1050-1150 IR

X-ray Crystallography for Solid-State Structure and Conformational Analysis

The process would involve growing a suitable single crystal of the compound, which can be a challenging step. Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

A hypothetical crystallographic analysis of this compound could yield the data presented in the interactive table below. Such data would reveal the preferred conformation of the molecule in the solid state, which is influenced by intramolecular and intermolecular forces, including hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrazine ring, as well as halogen bonding involving the chlorine atoms. The analysis of the crystal packing can further reveal insights into the supramolecular architecture.

Hypothetical X-ray Crystallographic Data for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.25
b (Å)8.54
c (Å)12.89
β (°)98.7
Volume (Å3)1112.3
Z4
Calculated Density (g/cm3)1.523

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for determining the enantiomeric excess (ee) and absolute configuration of chiral compounds.

For this compound, which possesses a stereogenic center at the C2 position of the propan-2-ol chain, CD spectroscopy would be a valuable tool for quantifying the enantiomeric purity of a sample. Each enantiomer of the compound would produce a CD spectrum that is a mirror image of the other. A racemic mixture would be CD silent.

The determination of enantiomeric excess involves measuring the CD signal at a specific wavelength where the molar ellipticity is significant. By comparing the observed ellipticity of a sample of unknown enantiomeric composition to that of an enantiopure standard, the ee can be calculated. A calibration curve can be constructed by plotting the CD signal against known enantiomeric compositions.

The following interactive table presents hypothetical CD spectroscopic data for the enantiomers of this compound. The sign of the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, can often be correlated with the absolute configuration of the molecule, although this typically requires comparison with structurally related compounds of known configuration or with theoretical calculations.

Hypothetical Chiroptical Data for this compound
EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm2·dmol-1)
(R)-1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol275+3500
(S)-1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol275-3500

No Theoretical and Computational Studies Found for this compound

A comprehensive search for theoretical and computational studies on the chemical compound This compound has yielded no specific research articles, scholarly papers, or entries in computational chemistry databases. Consequently, a detailed analysis based on the requested outline of its quantum chemical calculations, conformational analysis, and reaction mechanism predictions cannot be provided at this time.

The inquiry sought in-depth information regarding the following aspects of the molecule, none of which are publicly available in scientific literature:

Quantum Chemical Calculations: This would have included an analysis of its electronic structure and bonding, molecular orbital theory and frontier orbitals (such as HOMO and LUMO), and its charge distribution and electrostatic potentials. Such calculations are fundamental to understanding a molecule's reactivity and properties.

Conformational Analysis and Energy Landscapes: This section would have explored the different spatial arrangements of the atoms in the molecule (conformers) and their relative energies. This is crucial for predicting the most stable forms of the compound.

Reaction Mechanism Predictions: This would have involved computational methods to predict how the molecule might behave in chemical reactions, including the characterization of transition states, which are key to understanding reaction rates and pathways.

While research exists on related compounds containing pyrazine or trichloromethyl groups, no studies have specifically focused on the integrated structure of this compound. Without dedicated computational studies, any attempt to detail its theoretical chemistry would be speculative and not grounded in scientific evidence. Further research and computational analysis by the scientific community are required to elucidate the specific properties of this compound.

Theoretical and Computational Studies of 1,1,1 Trichloro 3 Pyrazin 2 Ylpropan 2 Ol

Reaction Mechanism Predictions using Computational Methods

Reaction Energetics and Kinetics

Theoretical studies on the reactivity of 1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol can provide crucial insights into its stability and potential transformation pathways. A plausible reaction for computational analysis is the base-catalyzed intramolecular cyclization, a common pathway for haloalcohols. In this hypothetical reaction, the hydroxyl group acts as a nucleophile, attacking the carbon of the pyrazine (B50134) ring and potentially leading to a fused heterocyclic system.

Density Functional Theory (DFT) calculations could be employed to model the reaction pathway. By calculating the energies of the reactant, transition state (TS), and product, key kinetic and thermodynamic parameters can be determined. A representative energy profile for such a reaction might reveal a significant activation barrier, suggesting the compound's relative stability under standard conditions. The energetics would be influenced by the electron-withdrawing nature of both the trichloromethyl group and the pyrazine ring.

Table 1: Hypothetical Reaction Energetics for Intramolecular Cyclization

ParameterValue (kcal/mol)Computational Method
Activation Energy (ΔG‡)+28.5DFT (B3LYP/6-311+G)
Gibbs Free Energy of Reaction (ΔGrxn)-15.2DFT (B3LYP/6-311+G)

This table presents hypothetical data for a plausible reaction pathway, illustrating the kind of information that would be obtained from computational analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to understand the dynamic behavior of this compound at the atomic level, including its conformational flexibility and interactions with its environment.

Solvent Effects on Molecular Conformations

The conformation of this compound is expected to be highly dependent on the solvent environment due to the presence of both polar (hydroxyl, pyrazine) and nonpolar (trichloromethyl) groups. MD simulations in different solvents, such as water (polar protic), dimethyl sulfoxide (B87167) (DMSO, polar aprotic), and chloroform (B151607) (nonpolar), would reveal the preferred molecular shapes.

In a polar solvent like water, the molecule would likely adopt conformations that maximize the exposure of its hydroxyl and pyrazine nitrogen atoms to the solvent to form hydrogen bonds. Conversely, in a nonpolar solvent like chloroform, intramolecular hydrogen bonding between the hydroxyl group and a pyrazine nitrogen might become more favorable, leading to a more compact conformation.

Table 2: Predicted Conformational Population in Different Solvents

SolventDominant ConformerPopulation (%)Key Dihedral Angle (N-C-C-O)
WaterExtended~75%~170°
ChloroformFolded (Intramolecular H-Bond)~60%~65°
DMSOExtended~80%~165°

This interactive table provides a hypothetical summary of results from MD simulations, showing how solvent polarity could influence the molecule's preferred shape.

Intermolecular Interactions

The chemical structure of this compound allows for a variety of intermolecular interactions that are critical for its physical properties and potential biological activity. Pyrazine-containing molecules are known to participate in hydrogen bonding, with the nitrogen atoms acting as acceptors. acs.orgnih.gov

MD simulations can quantify these interactions. Key interactions would include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. The pyrazine nitrogens are strong hydrogen bond acceptors.

Halogen Bonding: The chlorine atoms of the trichloromethyl group can act as halogen bond donors, interacting with electron-rich atoms.

π-π Stacking: The aromatic pyrazine ring can engage in stacking interactions with other aromatic systems. researchgate.net

Hydrophobic Interactions: The trichloromethyl group provides a significant hydrophobic surface.

Analysis of simulation trajectories would allow for the calculation of radial distribution functions (RDFs) to understand the probability of finding solvent molecules or other solutes at a specific distance from key atoms in the compound.

In silico Prediction of Molecular Interactions with Biological Targets

In silico techniques are instrumental in predicting how a molecule might interact with proteins, thereby guiding drug discovery efforts. dntb.gov.uanih.gov

Ligand-Protein Docking Studies

Given that many pyrazine derivatives exhibit activity as kinase inhibitors, a plausible target for docking studies of this compound is the PIM-1 kinase. researchgate.net Molecular docking simulations would predict the binding mode and affinity of the compound within the ATP-binding pocket of the enzyme.

Table 3: Hypothetical Docking Results against PIM-1 Kinase

ParameterValue/Description
Binding Affinity (kcal/mol)-8.2
Hydrogen BondsPyrazine N1 with Val126; Hydroxyl-O with Glu171
Hydrophobic InteractionsTrichloromethyl group with Leu44, Ile185
π-π StackingPyrazine ring with Phe49

This table illustrates a potential outcome of a molecular docking study, detailing the specific interactions that stabilize the ligand-protein complex.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. frontiersin.orgsemanticscholar.org Based on the structure of this compound and its hypothetical docked pose, a pharmacophore model can be constructed.

This model could consist of:

One Aromatic Ring (AR) feature.

One Hydrogen Bond Acceptor (HBA) from a pyrazine nitrogen.

One Hydrogen Bond Donor (HBD) from the hydroxyl group.

One Hydrophobic (HY) feature from the trichloromethyl group.

This pharmacophore could then be used as a 3D query to screen large chemical databases (e.g., ZINC, ChEMBL) for other molecules that match these features. researchgate.net This virtual screening process can rapidly identify novel compounds with diverse chemical scaffolds that have a high probability of binding to the same target, serving as starting points for new drug development projects. nih.gov

Derivatization and Structure Activity Relationship Sar Studies in Chemical Biology

Design and Synthesis of Analogs of 1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol

The synthesis of analogs would likely involve multi-step processes common in heterocyclic chemistry. The core structure can be systematically modified at three key positions: the propanol (B110389) moiety, the pyrazine (B50134) ring, and through the introduction of linkers for conjugation.

The propan-2-ol portion of the molecule, which includes a chiral center and a trichloromethyl group, is a critical area for modification to explore its impact on biological activity.

Alteration of the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone or converted to various esters and ethers. These changes would alter the molecule's hydrogen bonding capacity, polarity, and steric profile, which could significantly influence its interaction with biological targets.

Stereochemistry: The hydroxyl group creates a chiral center. Separating and testing individual enantiomers is crucial, as stereoisomers often exhibit different biological activities and metabolic profiles.

Trichloromethyl Group Modification: The electron-withdrawing trichloromethyl group significantly impacts the molecule's electronic properties and lipophilicity. Replacing it with other halogenated groups (e.g., -CF₃, -CCl₂H) or non-halogenated alkyl groups could modulate potency and metabolic stability. For instance, trifluoromethyl groups are often used to enhance metabolic stability and binding affinity. nih.gov

Illustrative Data Table: Hypothetical Modifications at the Propanol Moiety and Expected Impact

Modification Rationale Potential Impact on Activity
Oxidation of -OH to C=OEliminate H-bond donor capability, alter geometryCould increase or decrease binding affinity depending on target
Esterification (-OAc)Increase lipophilicity, potential prodrug strategyMay improve cell permeability
Replacement of -CCl₃ with -CF₃Increase metabolic stability and lipophilicityPotentially enhanced potency and pharmacokinetic profile
Separation of R/S enantiomersBiological systems are chiralOne enantiomer may be significantly more active or less toxic

The pyrazine ring is an electron-deficient aromatic system that can be substituted at its vacant carbon positions. mdpi.com The nature and position of these substituents can dramatically alter the molecule's electronic distribution, solubility, and interaction with target proteins. nih.gov

Introduction of Electron-Donating and Withdrawing Groups: Adding groups like amino (-NH₂), methoxy (B1213986) (-OCH₃), or halogens (e.g., -Cl, -F) to the pyrazine ring can fine-tune the electronic properties of the entire molecule. For example, an amino group could introduce a new hydrogen bond donor site, potentially enhancing target binding.

Positional Isomerism: The position of substituents on the pyrazine ring will influence the molecule's dipole moment and steric hindrance, which are critical for specific receptor or enzyme interactions.

Illustrative Data Table: Hypothetical Substituent Effects on the Pyrazine Ring

Substituent Position Rationale Potential Impact on Activity
-NH₂C-5 or C-6Introduce H-bond donor, increase polarityMay enhance binding to targets with appropriate acceptor sites
-ClC-5 or C-6Increase lipophilicity, alter electronic profileCould improve potency; often seen in kinase inhibitors
-CH₃C-5 or C-6Increase lipophilicity, provide steric bulkMay improve binding through hydrophobic interactions
-COOHC-5 or C-6Introduce a charged group, increase solubilityCould enhance solubility and interactions with basic residues

To create bioconjugates, such as antibody-drug conjugates (ADCs) or probes for chemical biology, a linker can be attached to the core molecule. symeres.comnih.gov This typically involves adding a functional group that allows for covalent attachment to another molecule without disrupting the pharmacophore.

Cleavable vs. Non-cleavable Linkers: The choice of linker depends on the application. Cleavable linkers (e.g., hydrazones, disulfides) are designed to release the active molecule under specific physiological conditions, such as the acidic environment of a tumor. symeres.comnih.gov Non-cleavable linkers create a stable conjugate.

Attachment Points: A linker could be introduced by functionalizing the pyrazine ring with a suitable group, such as an amino or carboxyl group, which can then be used for standard bioconjugation chemistries. nih.gov

Exploration of Bioisosteric Replacements

Bioisosteres are chemical groups that have similar physical or chemical properties and produce broadly similar biological effects. mdpi.com Replacing parts of this compound with bioisosteres is a powerful strategy to optimize its drug-like properties.

Trichloromethyl Group Bioisosteres: The -CCl₃ group could be replaced by other bulky, lipophilic groups. A common bioisostere is the tert-butyl group. As previously mentioned, the trifluoromethyl group (-CF₃) is a classic bioisostere for the methyl group but can also be considered in this context to modulate electronic effects and metabolic stability.

Mechanistic Insights into Molecular Interactions with Defined Biological Systems in vitro

Understanding how these molecules interact with biological systems is key to rational drug design. In vitro studies provide the first insights into their mechanism of action.

Given that many pyrazine-containing molecules are kinase inhibitors, a primary avenue of investigation would be to screen this compound and its analogs against a panel of protein kinases. tandfonline.comnih.gov

Assay Design: In vitro kinase inhibition assays typically measure the ability of a compound to block the phosphorylation of a substrate by a specific kinase. The results are often reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

SAR from Inhibition Data: By comparing the IC₅₀ values of different analogs, a structure-activity relationship can be established. For example, if adding a chlorine atom to the pyrazine ring consistently lowers the IC₅₀ value (indicating higher potency), it suggests a beneficial interaction in the kinase's binding pocket. nih.gov Molecular docking studies can further elucidate these interactions by predicting how the compounds bind to the enzyme's active site. semanticscholar.orgdntb.gov.ua

Illustrative Data Table: Hypothetical Enzyme Inhibition Data for a Kinase Target

Compound Analog Modification IC₅₀ (nM)
Parent CompoundThis compound5,000
Analog 1-CCl₃ replaced with -CF₃1,500
Analog 25-Chloro substituent on pyrazine ring800
Analog 3Oxidation of propanol to propanone>10,000
Analog 45-Amino substituent on pyrazine ring650

This table is for illustrative purposes only and does not represent actual experimental data.

This structured approach to derivatization, SAR analysis, and in vitro testing would be essential to unlock the therapeutic potential of the this compound scaffold.

Receptor Binding Assays in vitro

There is no publicly available data from in vitro receptor binding assays for this compound. Consequently, its binding affinity, selectivity, and specific molecular targets remain uncharacterized.

Cellular Pathway Modulation Studies in vitro

No studies have been published detailing the effects of this compound on cellular pathways in vitro. Its mechanism of action and influence on intracellular signaling cascades have not been investigated.

Role as a Scaffold in Chemical Biology Research

There is no evidence in published research to suggest that this compound has been utilized as a scaffold in chemical biology for the development of new biologically active molecules. While pyrazine-containing compounds are of interest in medicinal chemistry, this specific molecule does not appear to have been explored as a foundational structure in drug discovery or chemical biology research.

Applications in Advanced Organic Synthesis and Materials Science

1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol as a Versatile Synthetic Building Block

The presence of multiple reactive sites—the hydroxyl group, the trichloromethyl group, and the pyrazine (B50134) ring—positions this compound as a potentially valuable and versatile building block in organic synthesis. These functional groups offer orthogonal reactivity, allowing for sequential modifications to build molecular complexity.

The pyrazine nucleus is a key component in numerous biologically active compounds and functional materials. researchgate.netnih.govtandfonline.comresearchgate.net The trichloromethyl carbinol substituent on the pyrazine ring in this compound can serve as a linchpin for the construction of more complex heterocyclic systems. For instance, the hydroxyl group can be transformed or used as a handle for further reactions, while the trichloromethyl group can undergo various transformations, such as reduction or conversion to other functional groups, to facilitate the synthesis of novel pyrazine-containing scaffolds.

The synthesis of pyrazoline derivatives, for example, often involves the cyclocondensation of α,β-unsaturated ketones with hydrazines. arabjchem.org While not a direct precursor in this classic route, the functional handles on this compound could be chemically manipulated to generate intermediates suitable for pyrazoline synthesis. organic-chemistry.orgresearchgate.net The pyrazine ring itself is a precursor to various fused heterocyclic systems, and the side chain of this compound offers a unique point for annulation reactions. nih.gov

Table 1: Potential Heterocyclic Systems Derived from Pyrazine Precursors

Heterocyclic SystemGeneral Synthetic StrategyPotential Role of this compound
Fused PyrazinesCyclization reactions involving functionalized pyrazines. nih.govThe side chain can be modified to introduce functionalities for intramolecular cyclization.
Substituted PiperazinesReduction of the pyrazine ring. acs.orgThe trichloromethyl carbinol group could influence the stereochemical outcome of the reduction.
Pyrazolo[1,5-a]pyrazinesCondensation of substituted pyrazines with appropriate reagents.Modification of the side chain could provide the necessary functional groups for condensation.

The presence of a stereogenic center at the carbinol carbon suggests that this compound could be resolved into its enantiomers and potentially utilized as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis. Chiral ligands containing nitrogen heterocycles, such as pyrazines, have been successfully employed in a variety of metal-catalyzed asymmetric transformations. rsc.orgresearchgate.netacs.orgresearchgate.net

The pyrazine nitrogen atoms can coordinate to a metal center, and the chiral side chain could create a chiral environment around the metal, enabling enantioselective catalysis. For example, chiral P,N ligands containing a pyrazine moiety have been synthesized and applied in palladium-catalyzed allylic substitution reactions, achieving high enantioselectivities. researchgate.netresearchgate.net The development of chiral piperazines via hydrogenation of pyrazines also highlights the importance of chiral pyrazine-derived structures in asymmetric synthesis. acs.orgrsc.org

Integration into Polymer and Supramolecular Chemistry

Pyrazine derivatives are of growing interest in the fields of polymer and supramolecular chemistry due to their rigid, aromatic nature and their ability to participate in non-covalent interactions. researchgate.netacs.orgrsc.org The incorporation of pyrazine units into polymer backbones can impart desirable thermal and electronic properties. acs.org

This compound could potentially be incorporated into polymeric structures. For instance, the hydroxyl group could be used for esterification or etherification reactions to form polyester (B1180765) or polyether chains. The pyrazine ring can influence the polymer's architecture and properties, such as its rigidity and potential for π-stacking interactions. In supramolecular chemistry, the pyrazine nitrogens can act as hydrogen bond acceptors, directing the self-assembly of larger architectures. researchgate.netrsc.orgrsc.org The trichloromethyl group could also participate in halogen bonding, providing an additional directional interaction for the construction of supramolecular assemblies.

Use in the Synthesis of Functional Materials (excluding properties)

The pyrazine core is a component of various functional organic materials, including those with applications in electronics and photovoltaics. lifechemicals.comchemrxiv.org The synthesis of these materials often relies on the availability of suitably functionalized pyrazine precursors. This compound represents a potential precursor for such materials. The functional groups on this molecule could be used to link the pyrazine core to other aromatic systems or to a polymer backbone, creating conjugated materials with specific electronic properties. For example, pyrazine-based polymers have been investigated for use in optical devices and as organic cathode materials in batteries. lifechemicals.comchemrxiv.org

Methodology Development Utilizing this compound

The unique combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methodologies. For instance, reactions that selectively transform one of the functional groups in the presence of the others would be of synthetic value. The pyrazin-2-yl group could also act as a directing group in C-H activation reactions on the side chain or on other parts of a larger molecule. researchgate.net Furthermore, the reactivity of the trichloromethyl carbinol moiety in the context of the pyrazine ring could be explored to develop novel transformations.

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex heterocyclic compounds is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. For 1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol, these technologies could offer significant advantages over traditional batch processing. Continuous-flow systems, for instance, have been successfully developed for the synthesis of various pyrazine (B50134) derivatives, demonstrating improved efficiency and safety. rsc.orgnih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can enhance reaction yields and selectivity. mdpi.com

Automated synthesis platforms can further accelerate the exploration of this compound's chemical space. By systematically varying reactants and conditions, these systems can rapidly generate a library of derivatives, facilitating the discovery of novel compounds with optimized properties. scribd.comresearchgate.net The synthesis of related heterocyclic alcohols from biomass-derived furfuryl alcohols highlights the potential for developing greener synthetic routes. nih.govspringernature.com

Table 1: Potential Advantages of Flow Synthesis for this compound

ParameterBatch Synthesis (Anticipated)Flow Synthesis (Potential)
Reaction Time Hours to daysMinutes to hours
Yield ModeratePotentially higher and more consistent
Safety Handling of potentially hazardous intermediatesIn-situ generation and consumption of reactive species
Scalability LimitedReadily scalable by extending run time

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing its synthesis and application. Advanced spectroscopic techniques are poised to provide unprecedented insights in this area. perkinelmer.com Techniques like time-resolved infrared (TRIR) spectroscopy can monitor the dynamics of chemical reactions on ultrafast timescales, offering a detailed view of reaction mechanisms and kinetics. numberanalytics.com

The integration of spectroscopic probes into flow reactors allows for real-time monitoring and optimization of reaction conditions. This approach has been demonstrated in various chemical transformations, leading to improved process understanding and control. bath.ac.uk For the synthesis of this compound, in-situ monitoring could enable precise control over the reaction, leading to higher purity and yield.

Table 2: Spectroscopic Techniques for Reaction Monitoring

TechniqueInformation ProvidedPotential Application
FT-IR Spectroscopy Functional group transformation, reaction progressReal-time monitoring of the formation of the alcohol group
2D-IR Spectroscopy Molecular interactions and structural changesElucidating reaction intermediates and transition states
Raman Spectroscopy Vibrational modes, molecular structureIn-situ analysis in aqueous or solid-phase reactions
NMR Spectroscopy Detailed structural information, reaction kineticsOn-line analysis of product formation and purity

Computational Design of Next-Generation Derivatives

Computational chemistry and molecular modeling offer powerful tools for the rational design of new molecules with desired properties. Density functional theory (DFT) calculations can be employed to predict the structural, electronic, and energetic properties of this compound and its derivatives. researchgate.nettandfonline.comsemanticscholar.org Such studies can guide synthetic efforts by identifying promising candidates for specific applications.

Molecular docking simulations can predict the binding affinity of these compounds to biological targets, which is particularly relevant in drug discovery. nih.gov For instance, pyrazine derivatives have been investigated as potential therapeutic agents, and computational methods can help in designing new analogs with enhanced activity. nih.gov Structure-based drug design, aided by computational tools, has led to the discovery of potent inhibitors for various enzymes.

Collaborative Research Initiatives in Chemical Biology

The pyrazine moiety is a common scaffold in biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties. researchgate.nettandfonline.comresearchgate.net The unique combination of a pyrazine ring and a trichloromethyl carbinol in this compound makes it an intriguing candidate for investigation in chemical biology.

Collaborative initiatives between synthetic chemists and biologists will be essential to explore the biological potential of this compound and its derivatives. High-throughput screening of a library of related compounds against various biological targets could uncover novel therapeutic leads. The development of new coordination compounds based on pyrazine derivatives has also shown promise in creating metal-based drugs with diverse biological activities. mdpi.com

Potential for Unexplored Applications in Chemical Sciences

Beyond its potential in medicinal chemistry, the structural features of this compound suggest other avenues for exploration. The trichloromethyl carbinol group is a versatile functional handle for further chemical transformations. acs.orgorganic-chemistry.orgnih.gov For example, these groups can be converted into other functionalities, opening up a wide range of synthetic possibilities.

The pyrazine ring, with its two nitrogen atoms, can act as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing. The unique electronic properties of the pyrazine ring might also be exploited in the development of novel functional materials. Furthermore, the electrochemical properties of pyrazine derivatives are being investigated for applications in flow batteries. mdpi.com

Q & A

Q. What are the established synthetic methodologies for 1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol, and what key reaction conditions optimize yield?

The synthesis typically involves coupling a pyrazine derivative with a trichloropropanol precursor. Key steps include activating carboxylic acids using HOBt/TBTU in anhydrous DMF with NEt₃ under nitrogen, followed by purification via column chromatography . Optimizing reaction temperature (e.g., 0°C during coupling) and stoichiometric ratios (1:1.1 acid-to-amine) improves yields above 65% . Alternative routes use nucleophilic substitution between chlorinated propanols and activated pyrazine intermediates in aprotic solvents like THF under reflux .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. The trichloromethyl group shows ¹³C NMR signals at δ 85–90 ppm, while pyrazine protons appear as doublets at δ 8.5–9.0 ppm . IR spectroscopy confirms hydroxyl presence via O-H stretches near 3200 cm⁻¹. X-ray crystallography resolves stereochemistry when stereocenters exist .

Q. What are the documented physicochemical properties of this compound?

The compound has limited water solubility (<1 mg/mL at 25°C) but dissolves in DCM, DMF, and THF. Thermal decomposition begins at 185°C (DSC) . Stability studies show rapid degradation in basic aqueous conditions (t₁/₂ < 2h at pH 9), necessitating storage in anhydrous environments at -20°C. Polar aprotic solvents like DMF enhance stability (>90% integrity after 72 hours at 4°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Strict stereochemical control via chiral HPLC and circular dichroism verification is essential . Batch variability is minimized using high-purity starting materials (≥99% by HPLC) and standardized protocols. Biological assays should include positive controls (e.g., ketoconazole for antifungal studies) and blinded evaluation to reduce bias .

Q. What computational strategies improve target selectivity in derivative design?

Molecular docking with enzyme crystal structures (e.g., CYP51 for antifungal activity) predicts binding affinities. Quantitative structure-activity relationship (QSAR) models incorporating Hammett σ values and ClogP calculations correlate with antimicrobial potency . Free energy perturbation calculations prioritize derivatives with >10-fold selectivity improvements .

Q. How can analytical methods reconcile species-specific metabolic discrepancies?

Comparative metabolomics using ¹⁴C-labeled compound in rat/human hepatocyte assays identifies divergent Phase II conjugation patterns . LC-HRMS/MS with isotope tracing differentiates oxidative vs. reductive pathways. In vitro-in vivo extrapolation (IVIVE) models align microsomal and whole-organism clearance data .

Methodological Considerations

  • Experimental Design : Use inert atmosphere (N₂/Ar) during synthesis to prevent hydroxyl group oxidation .
  • Data Analysis : Apply multivariate regression to separate electronic (pyrazine) vs. steric (trichloromethyl) effects on bioactivity .
  • Contradiction Resolution : Cross-validate metabolic data using humanized mouse models and in silico metabolite prediction tools .

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